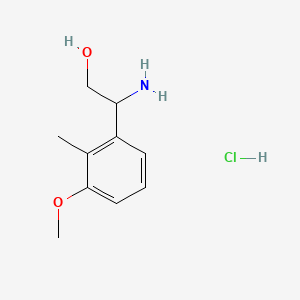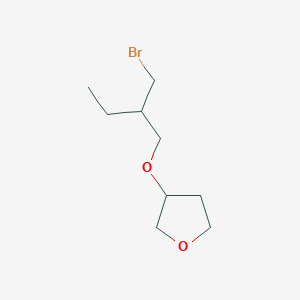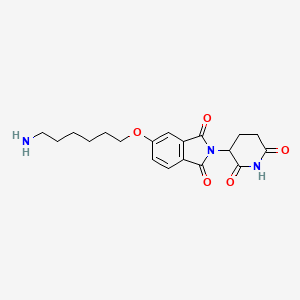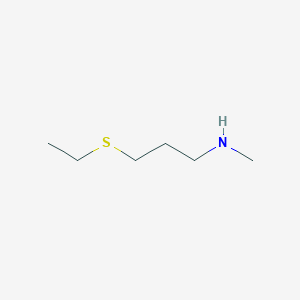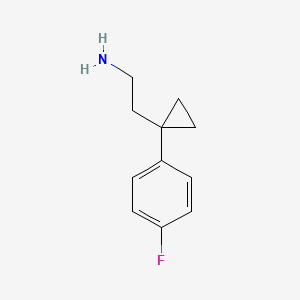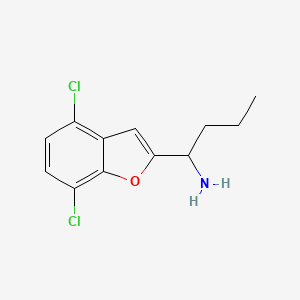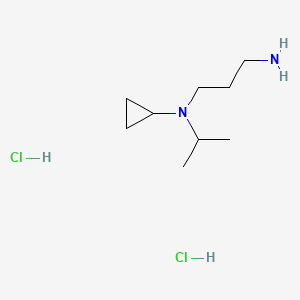
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride is a chemical compound that belongs to the class of cyclopropanamines. This compound is characterized by the presence of a cyclopropane ring, an aminopropyl group, and an isopropyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride typically involves the reaction of cyclopropanamine with appropriate reagents to introduce the aminopropyl and isopropyl groups. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Amination: Introduction of the aminopropyl group using reagents like 3-bromopropylamine.
Alkylation: Addition of the isopropyl group using reagents like isopropyl bromide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group back to an amine using reducing agents like lithium aluminum hydride.
Substitution: Replacement of the aminopropyl or isopropyl groups with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-aminopropyl)cyclopropanamine: Lacks the isopropyl group, which may affect its chemical and biological properties.
N-(propan-2-yl)cyclopropanamine: Lacks the aminopropyl group, leading to different reactivity and applications.
Cyclopropanamine: The simplest member of this class, used as a starting material for the synthesis of more complex derivatives.
Uniqueness
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride is unique due to the presence of both the aminopropyl and isopropyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C9H22Cl2N2 |
|---|---|
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
N'-cyclopropyl-N'-propan-2-ylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)11(7-3-6-10)9-4-5-9;;/h8-9H,3-7,10H2,1-2H3;2*1H |
Clé InChI |
LKOSQLYSPIBWBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCCN)C1CC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)

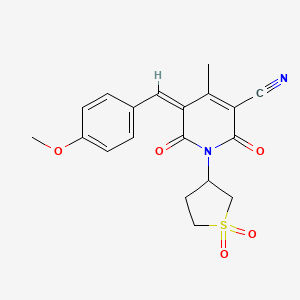
![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15317275.png)
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
